

Application Notes and Protocols: Using PMMA as a Resist in Electron Beam Lithography

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Compound of Interest

Compound Name: Poly(methylmethacrylate)

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Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to using Polymethyl Methacrylate (PMMA) as a positive-tone resist in electron beam lithography (EBL). PMMA is a widely used resist known for its high-resolution capabilities, process simplicity, and cost-effectiveness, making it a staple in academic and industrial research for nanofabrication.^{[1][2][3][4]}

Introduction to PMMA in EBL

Electron beam lithography is a technique for creating nanoscale patterns by scanning a focused beam of electrons onto a surface covered with an electron-sensitive film called a resist.^[5] PMMA is the most common positive-tone EBL resist.^{[4][6]} When exposed to an electron beam, the long polymer chains of PMMA undergo scission, breaking into smaller, lower molecular weight fragments.^{[1][4][7]} These smaller fragments are more soluble in a developer solution, allowing for their selective removal to create a pattern.

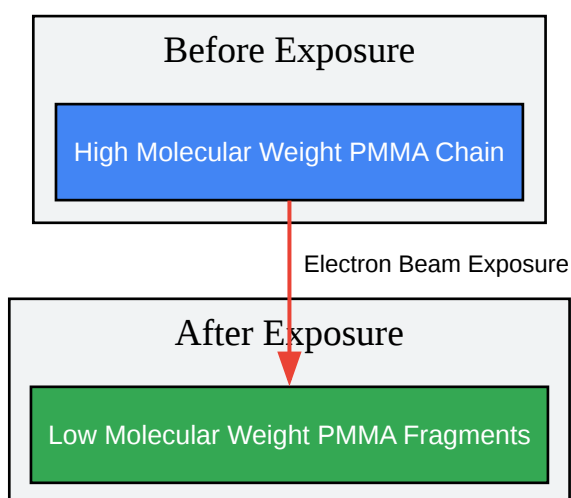
Key Characteristics of PMMA:

- **High Resolution:** Capable of producing features smaller than 10 nm.^{[3][8]}
- **Process Simplicity:** The overall process is mature, stable, and well-understood.^{[1][2]}
- **Excellent Adhesion:** Adheres well to a variety of substrates without special surface preparation.^[4]

- Limitations: Suffers from relatively low sensitivity (requiring higher exposure doses) and poor dry-etching resistance compared to other resists.[1][2]

Mechanism of Action: Chain Scission

The fundamental principle behind PMMA as a positive resist is electron-induced main-chain scission. The high-energy electrons from the EBL system deposit energy into the resist, causing the carbon-carbon bonds in the polymer backbone to break. This process reduces the average molecular weight of the polymer in the exposed areas, which dramatically increases its dissolution rate in a specific developer solvent.

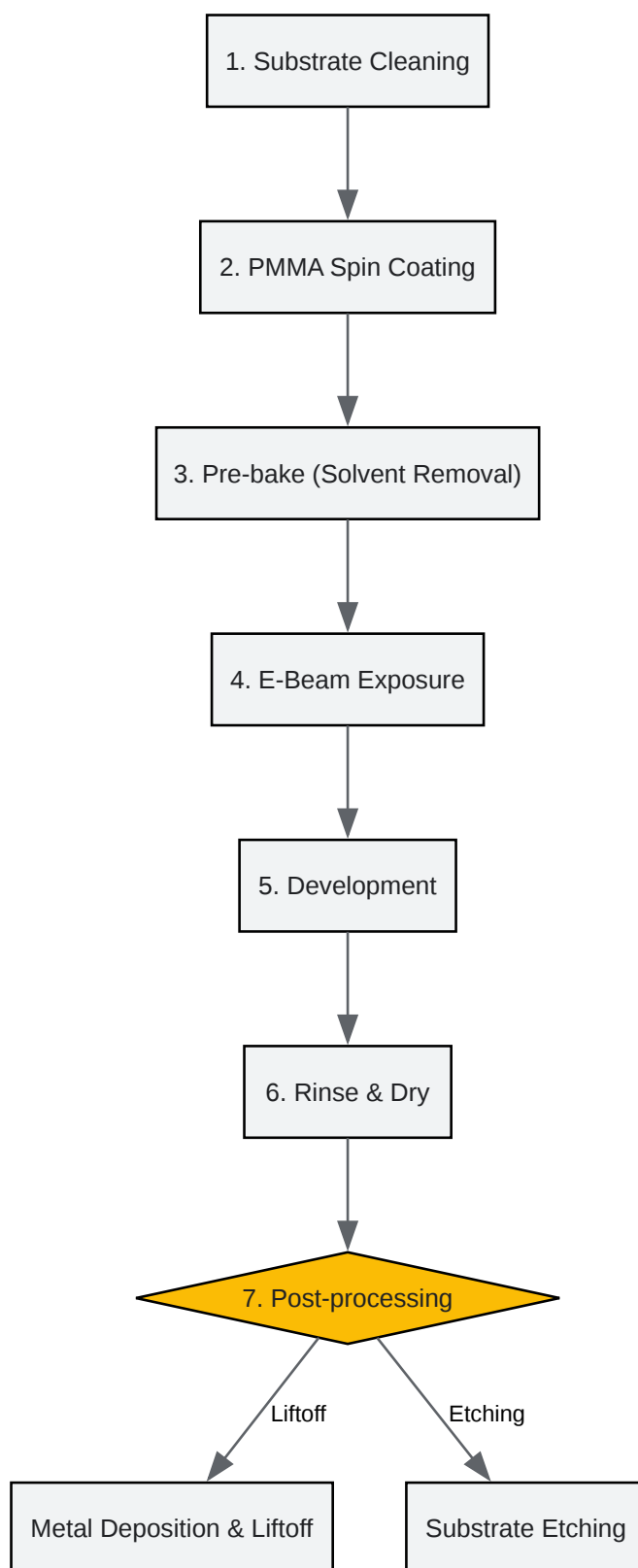


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Caption: PMMA chain scission mechanism under e-beam exposure.

General Experimental Workflow

The process of patterning a substrate using PMMA resist involves several sequential steps, from initial substrate cleaning to the final pattern transfer via liftoff or etching. Each step contains critical parameters that influence the final outcome.



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Caption: Standard workflow for electron beam lithography using PMMA.

Data Presentation: Process Parameters

Successful EBL with PMMA requires careful control of various parameters. The tables below summarize typical values and their impact.

Table 1: Common PMMA Formulations

Molecular Weight (MW)	Common Solvent	Solids (%)	Typical Application
950K	Anisole	2 - 11	High resolution, general purpose
495K	Anisole	2 - 11	General purpose
120K	Anisole	2%	Higher sensitivity applications[9]

| 50K-950K | Chlorobenzene, Ethyl Lactate | Varies | Alternative solvent systems[8] |

Table 2: Typical Process Parameters for Single-Layer PMMA

Process Step	Parameter	Typical Value Range	Notes
Spin Coating	Spin Speed	1000 - 6000 rpm for 45-60s	Higher speed results in a thinner resist film. [8] [10]
Pre-bake	Temperature & Time	170 - 180°C for 90s - 15 min	Removes residual solvent and hardens the resist film. [4] [10]
E-Beam Exposure	Acceleration Voltage	30 - 100 keV	Higher voltage reduces forward scattering, improving resolution.
	Area Dose	150 - 800 $\mu\text{C}/\text{cm}^2$	Highly dependent on resist thickness, developer, and desired resolution. [4]
Development	Developer	MIBK:IPA (1:1 or 1:3), IPA:H ₂ O (3:1)	Developer choice affects sensitivity and contrast. [10] [11]
	Time	30s - 2 min	Longer times can clear lower-dose areas but may reduce resolution. [10]
	Temperature	Room Temperature (~19°C) or Cold (e.g., 10°C)	Cold development can enhance resolution. [10]
Rinse	Rinse Solution & Time	Isopropyl Alcohol (IPA) for 30s	Stops the development process. [10]

| Liftoff | Solvent & Temperature | Acetone or NMP (1165 Remover) at 50-70°C | NMP is more aggressive than acetone for difficult liftoffs.[\[10\]](#) |

Detailed Experimental Protocols

Protocol 1: Standard Single-Layer PMMA Patterning

This protocol outlines the fundamental steps for creating a pattern in a single layer of PMMA.

- **Substrate Cleaning:** a. Place the substrate in a beaker. b. Sonicate in acetone for 3 minutes, followed by sonication in isopropyl alcohol (IPA) for 3 minutes. c. Thoroughly rinse with deionized (DI) water. d. Dry the substrate completely using a nitrogen (N₂) gun. e. Optional: Perform a dehydration bake on a hotplate at 120°C for 2 minutes.[\[12\]](#)
- **Spin Coating:** a. Center the substrate on the spin coater chuck. b. Dispense an appropriate amount of PMMA (e.g., 950K A4) to cover about two-thirds of the substrate diameter. c. Spin at the desired speed (e.g., 4000 rpm) for 60 seconds to achieve the target thickness.[\[10\]](#)
- **Pre-bake:** a. Place the coated substrate on a hotplate pre-heated to 180°C. b. Bake for 90 seconds to remove the casting solvent.[\[10\]](#) c. Allow the substrate to cool to room temperature.
- **Electron Beam Exposure:** a. Load the sample into the EBL system. b. Write the desired pattern using a pre-determined area dose (e.g., 400 $\mu\text{C}/\text{cm}^2$ at 100 kV). The optimal dose must be determined experimentally.
- **Development:** a. Immerse the exposed substrate in a developer solution, such as 1:3 MIBK:IPA, for a specified time (e.g., 60 seconds).[\[13\]](#)[\[14\]](#) Gentle agitation is recommended. b. To stop development, immediately transfer the substrate to a beaker of IPA.
- **Rinsing and Drying:** a. Immerse the substrate in IPA for 30 seconds.[\[10\]](#) b. Dry the substrate gently with a nitrogen gun. The patterned resist is now ready for subsequent processing like etching or liftoff.

Protocol 2: Metal Liftoff using PMMA

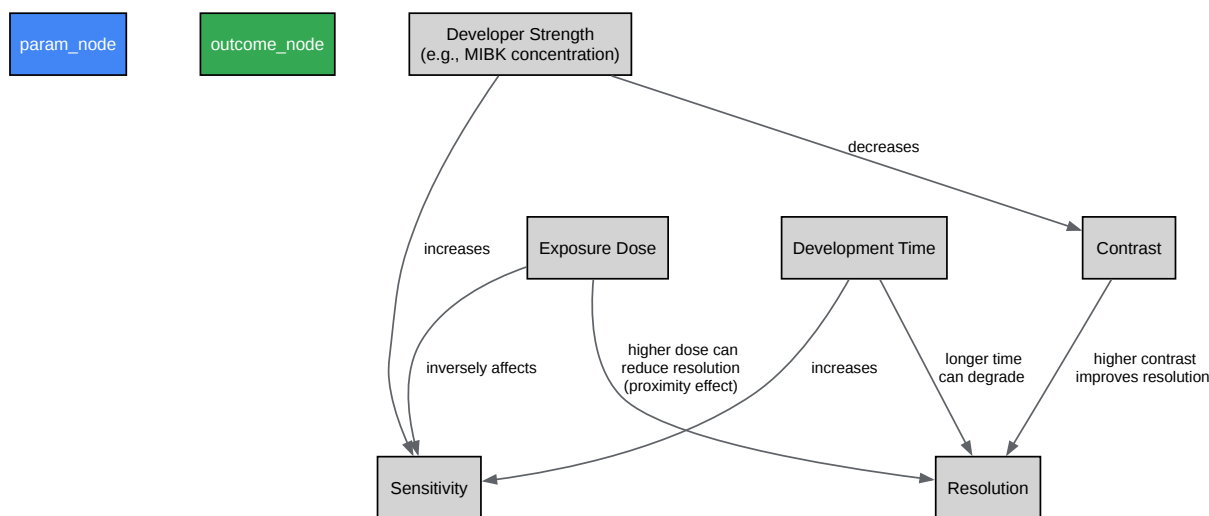
This protocol is used to create metallic nanostructures on a substrate.

- **Pattern PMMA:** Follow steps 1-6 from Protocol 1.

- Metal Deposition: a. Immediately load the patterned substrate into a deposition system (e.g., e-beam evaporator or sputterer). b. Deposit a thin adhesion layer if required (e.g., 1-5 nm of Ti or Cr). c. Deposit the desired metal (e.g., 30-50 nm of Au or Ag). Note: The metal thickness should be less than the resist thickness to ensure successful liftoff.
- Liftoff: a. Place the metal-coated substrate in a beaker of a suitable solvent, such as acetone or NMP.[10] b. For difficult liftoffs, heat NMP to 60-70°C on a hotplate in a fume hood.[10] c. Allow the sample to soak until the unwanted metal on top of the PMMA flakes away. This can take from 30 minutes to several hours. Gentle sonication (e.g., 5-10 second bursts) can aid the process but may damage delicate structures.[10] d. Once liftoff is complete, rinse the substrate sequentially with acetone, IPA, and DI water. e. Dry with a nitrogen gun.

Factors Influencing Pattern Quality

The final quality of the fabricated structures depends on the interplay between several process parameters. Understanding these relationships is key to process optimization.



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Caption: Interdependencies of key EBL process parameters.

- Sensitivity vs. Contrast: A stronger developer (e.g., 1:1 MIBK:IPA) increases sensitivity (requiring a lower dose) but decreases contrast, which can lead to less sharp features.^[11] A weaker developer (e.g., 1:3 MIBK:IPA) provides higher contrast and better resolution but requires a higher exposure dose.^{[4][11]}
- Proximity Effect: Electrons scatter within the resist and from the substrate, causing unintentional exposure of areas adjacent to the intended pattern. This "proximity effect" is more pronounced in thicker resists and at lower beam energies and can limit the minimum spacing between features.
- Negative-Tone Behavior: At extremely high exposure doses (10-50 times the positive-tone dose), PMMA will cross-link and behave as a negative-tone resist, where the exposed portions become insoluble in the developer.^[6]

Conclusion

PMMA remains a cornerstone resist for high-resolution electron beam lithography due to its reliability, versatility, and extensive knowledge base. While it has limitations in sensitivity and etch resistance, its exceptional resolution capabilities make it an ideal choice for research, prototyping, and the fabrication of nano-electronic and nano-photonics devices. By carefully controlling the experimental parameters outlined in these notes, researchers can achieve high-fidelity, reproducible nanopatterns tailored to their specific applications.

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